molecular formula C10H10ClN3O2 B2663341 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride CAS No. 1354957-84-8

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride

Cat. No. B2663341
CAS RN: 1354957-84-8
M. Wt: 239.66
InChI Key: RTLQTVQFXBMKFA-UHFFFAOYSA-N
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Description

“2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carboxylic acid hydrochloride” is a compound with the CAS Number 1354957-84-8 . It has a molecular weight of 239.66 . The IUPAC name for this compound is 2-(2-methyl-1H-imidazol-1-yl)isonicotinic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3O2.ClH/c1-7-11-4-5-13(7)9-6-8(10(14)15)2-3-12-9;/h2-6H,1H3,(H,14,15);1H . This indicates that the compound contains 10 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and a chloride ion .

It is stored at room temperature . The compound’s physical form, molecular weight, and InChI code provide some insight into its physical and chemical properties .

Scientific Research Applications

These applications highlight the versatility and potential impact of this compound in various scientific domains. Further research will undoubtedly uncover additional facets of its behavior and applications. If you need more detailed information on any specific area, feel free to ask

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(2-methylimidazol-1-yl)pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c1-7-11-4-5-13(7)9-6-8(10(14)15)2-3-12-9;/h2-6H,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLQTVQFXBMKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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